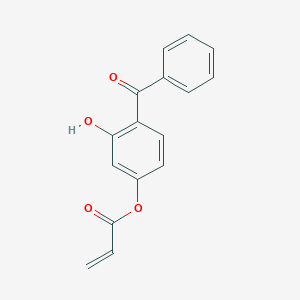

4-Benzoyl-3-hydroxyphenyl acrylate

Vue d'ensemble

Description

4-Benzoyl-3-hydroxyphenyl acrylate is an organic compound with the chemical formula C₁₆H₁₂O₄. It is a colorless solid that is soluble in organic solvents . This compound is known for its ability to polymerize, forming polybenzoylphenolic esters . It is used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxyphenyl acrylate typically involves the esterification of 4-benzoyl-3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzoyl-3-hydroxyphenyl acrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form polybenzoylphenolic esters.

Substitution Reactions: The hydroxyl group can participate in substitution reactions with various electrophiles.

Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Polybenzoylphenolic Esters: Formed through polymerization.

Substituted Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Polymer Chemistry

4-Benzoyl-3-hydroxyphenyl acrylate is primarily used as a monomer in the synthesis of polymers. Its acrylate group allows for easy incorporation into polymer chains through radical polymerization processes. Key applications include:

- Coatings and Adhesives : The compound is utilized in formulating high-performance coatings that require durability and resistance to environmental factors. Its incorporation enhances adhesion properties and film formation.

- Dental Materials : It serves as a building block in dental composites, providing mechanical strength and aesthetic qualities to dental restorations.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in creating copolymers with improved thermal stability and mechanical properties. The resulting polymers exhibited enhanced resistance to solvents, making them suitable for industrial applications.

Biomedical Applications

The compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Drug Delivery Systems

- Hydrogel Formation : Research indicates that hydrogels synthesized from this compound can encapsulate therapeutic agents, allowing for controlled release profiles.

- Photopolymerization : The compound can be photopolymerized to form scaffolds for tissue engineering applications, where light-triggered polymerization enables precise control over the scaffold structure.

Case Study: Controlled Drug Release

A study evaluated the use of this compound-based hydrogels for the controlled release of anti-cancer drugs. The results showed a sustained release profile over several days, indicating its potential in targeted therapy.

Photoinitiators in UV-Curable Systems

This compound acts as a photoinitiator in UV-curable systems, which are widely used in printing inks, coatings, and adhesives. When exposed to UV light, it generates free radicals that initiate polymerization processes.

Benefits:

- Fast Curing Times : Reduces production times in industrial settings.

- Low VOC Emissions : Environmentally friendly option compared to traditional solvent-based systems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer for coatings, adhesives, and dental materials |

| Biomedical Applications | Investigated for drug delivery systems and tissue engineering scaffolds |

| Photoinitiators | Acts as a photoinitiator in UV-curable inks and coatings |

Mécanisme D'action

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl acrylate involves its ability to undergo polymerization and form stable polymers. The benzoyl group can interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The hydroxyl group can form hydrogen bonds, enhancing the compound’s stability and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxy-4-acryloyloxybenzophenone

- 4-Benzoyl-3-hydroxyphenyl methacrylate

- 2-Hydroxy-4-acryloyloxybenzophenone

Uniqueness

4-Benzoyl-3-hydroxyphenyl acrylate is unique due to its ability to form polybenzoylphenolic esters, which have specific properties such as UV absorption and stability . Its combination of benzoyl and hydroxyl groups provides a versatile platform for various chemical reactions and applications.

Activité Biologique

4-Benzoyl-3-hydroxyphenyl acrylate (BHA) is an organic compound notable for its diverse applications in polymer chemistry, particularly as a photoinitiator and UV absorber in coatings and adhesives. This compound has garnered attention in recent research due to its significant biological activities, including cytotoxicity against cancer cells and antimicrobial properties. This article delves into the biological activity of BHA, presenting key findings from various studies, data tables, and relevant case studies.

- Molecular Formula : C16H12O4

- Molecular Weight : 268.26 g/mol

- Melting Point : 77-80 °C

- Boiling Point : Approximately 427 °C

Cytotoxicity

BHA has been investigated for its cytotoxic effects against several cancer cell lines. Studies indicate that BHA can induce apoptosis in these cells, suggesting potential therapeutic applications in oncology.

- Case Study : A study conducted by Wu et al. (2020) demonstrated that BHA exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels that inhibit cell proliferation.

Antimicrobial Properties

In addition to its cytotoxic effects, BHA has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes contributes to its efficacy in formulations aimed at inhibiting microbial growth.

- Research Findings : In a comparative analysis, BHA was found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.

The biological activity of BHA can be attributed to its structural features, which allow it to interact with cellular components:

- Interaction with Cellular Membranes : BHA's phenolic structure enables it to penetrate lipid bilayers, affecting membrane integrity.

- Induction of Apoptosis : The compound activates several apoptotic pathways, including the intrinsic pathway involving mitochondrial dysfunction.

- Antimicrobial Action : BHA disrupts microbial cell wall synthesis and function, leading to cell lysis.

Comparative Analysis of Similar Compounds

To understand the unique properties of BHA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | C18H16O5 | Contains an ether linkage; used as a UV absorber |

| Benzophenone | C13H10O | Commonly used as a UV filter; lacks the acrylate group |

| Hydroxybenzophenone | C13H10O3 | Exhibits similar photochemical properties; lacks acrylate functionality |

Applications in Research and Industry

BHA's biological activities have led to its exploration in various fields:

- Cancer Therapy : Due to its cytotoxic properties, BHA is being studied for potential use in targeted cancer therapies.

- Antimicrobial Agents : Its effectiveness against bacteria positions it as a candidate for developing new antimicrobial formulations.

- Cosmetic Applications : Research indicates that BHA can inhibit melanin formation, suggesting applications in skin care products aimed at reducing pigmentation and photoaging.

Propriétés

IUPAC Name |

(4-benzoyl-3-hydroxyphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h2-10,17H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWQJECMFUGUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065884 | |

| Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15419-94-0 | |

| Record name | 2-Hydroxy-4-(acryloyloxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15419-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.